2-Chloro-6-fluoro-thiazolo[5,4-B]pyridine
Overview
Description
2-Chloro-6-fluoro-thiazolo[5,4-B]pyridine is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of both chlorine and fluorine atoms in its structure enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-thiazolo[5,4-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with 2-chloro-5-fluoropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-thiazolo[5,4-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Substitution: Formation of various substituted thiazolo[5,4-B]pyridine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Scientific Research Applications
2-Chloro-6-fluoro-thiazolo[5,4-B]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of enzymes such as phosphoinositide 3-kinase (PI3K), which are important in cancer research.
Biological Studies: The compound is studied for its potential antimicrobial, antifungal, and anti-inflammatory activities.
Chemical Biology: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It is used in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-thiazolo[5,4-B]pyridine involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby inhibiting the PI3K/AKT signaling pathway. This pathway is crucial for cell growth and survival, making the compound a potential candidate for cancer therapy . The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards the target enzyme .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyridine: A precursor in the synthesis of 2-Chloro-6-fluoro-thiazolo[5,4-B]pyridine.
Thiazolo[4,5-B]pyridine: A related compound with similar biological activities but different substitution patterns.
2-Pyridyl, 4-Morpholinyl Substituted Thiazolo[5,4-B]pyridine: Another derivative with potent PI3K inhibitory activity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential for various chemical transformations, making it a valuable compound in medicinal chemistry and other scientific research fields .
Properties
IUPAC Name |
2-chloro-6-fluoro-[1,3]thiazolo[5,4-b]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClFN2S/c7-6-10-4-1-3(8)2-9-5(4)11-6/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMGQTJSCVPASY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=C(S2)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClFN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601273959 | |
Record name | 2-Chloro-6-fluorothiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601273959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190927-26-4 | |
Record name | 2-Chloro-6-fluorothiazolo[5,4-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190927-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-fluorothiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601273959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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